

cataCXium® Pd G4: A Comprehensive Technical Guide for Advanced Catalysis

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Compound of Interest		
Compound Name:	cataCXium Pd G4	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cataCXium® Pd G4, a fourth-generation palladium precatalyst. This document details its chemical structure, physicochemical properties, and its application in advanced cross-coupling reactions, providing researchers and professionals in drug development and chemical synthesis with the critical information needed for its effective implementation.

Introduction

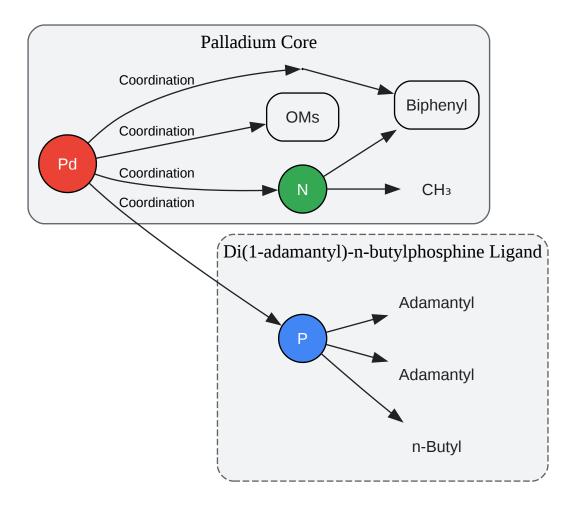
cataCXium® Pd G4 is a highly efficient and versatile fourth-generation Buchwald palladium precatalyst.[1] It is specifically designed for use in a wide range of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in pharmaceutical and materials science research.[1] A key innovation in the G4 series of precatalysts is the methylation of the amino group on the biphenyl backbone. This structural modification enhances catalyst stability and performance, overcoming limitations observed with previous generations of palladium catalysts.[1] cataCXium® Pd G4 is recognized for its air and moisture stability, thermal stability, and good solubility in common organic solvents.

Chemical Structure

The molecular architecture of cataCXium® Pd G4 is meticulously designed for optimal catalytic activity. It features a palladium(II) center coordinated to a sterically demanding and electron-



rich phosphine ligand, di(1-adamantyl)-n-butylphosphine, and a methylated 2'-amino-1,1'-biphenyl moiety. The palladium atom is also coordinated to a methanesulfonate anion.



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Figure 1: Chemical structure of cataCXium® Pd G4.

The di(1-adamantyl)-n-butylphosphine ligand provides significant steric bulk around the palladium center. This steric hindrance is crucial for promoting the formation of the active monoligated Pd(0) species, which is the key catalytic intermediate in many cross-coupling reactions. The methylation of the amino group on the biphenyl scaffold prevents the formation of inhibitory carbazole byproducts upon catalyst activation, leading to cleaner reactions and higher yields.[1]

Physicochemical Properties



A summary of the key physicochemical properties of cataCXium® Pd G4 is presented in the table below. This data is essential for determining appropriate reaction conditions and solvent systems.

Property	Value	Reference
Molecular Formula	C38H54NO3PPdS	
Molecular Weight	742.30 g/mol	
Appearance	Powder	
Solubility	Good solubility in common organic solvents	
Stability	Air, moisture, and thermally- stable	
CAS Number	2230788-67-5	

Table 1: Physicochemical properties of cataCXium® Pd G4.

Synthesis

While detailed, step-by-step synthetic protocols for cataCXium® Pd G4 are proprietary and not extensively published in open literature, the general strategy for the synthesis of Buchwald-type precatalysts is known. The synthesis is a multi-step process that involves the initial preparation of the specialized phosphine ligand and the N-methylated aminobiphenyl backbone. A crucial step in forming the biphenyl scaffold is often a Suzuki-Miyaura coupling reaction. The final step typically involves the coordination of the palladium salt to the assembled ligand framework.

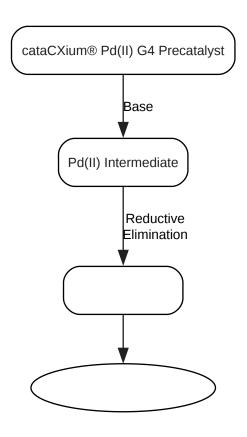
Catalytic Applications and Mechanism

cataCXium® Pd G4 is a highly effective precatalyst for a variety of palladium-catalyzed cross-coupling reactions. Its primary applications are in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Activation Pathway



The precatalyst is designed for facile activation under typical cross-coupling conditions. The activation process involves the generation of the catalytically active monoligated Pd(0) species. This is typically initiated by a base, which facilitates the reductive elimination of the biphenylamine ligand.



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Figure 2: Generalized activation pathway of cataCXium® Pd G4.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. cataCXium® Pd G4 has demonstrated high efficiency in catalyzing the coupling of aryl halides with boronic acids or their derivatives.

Example Reaction Conditions:



Aryl Halide	Boronic Acid	Catalyst Loading	Base	Solvent	Temper ature	Time (h)	Yield (%)
4- Chloroani sole	Phenylbo ronic acid	0.02 mol%	K ₃ PO ₄	Toluene/ H ₂ O	100 °C	18	98
1-Bromo- 4-tert- butylbenz ene	Phenylbo ronic acid	1 mol %	КзРО4	Toluene/ H ₂ O	100 °C	18	99
2- Bromotol uene	4- Methoxy phenylbo ronic acid	1 mol %	КзРО4	Toluene/ H ₂ O	100 °C	18	98

Table 2: Examples of Suzuki-Miyaura reactions catalyzed by a related cataCXium® system.

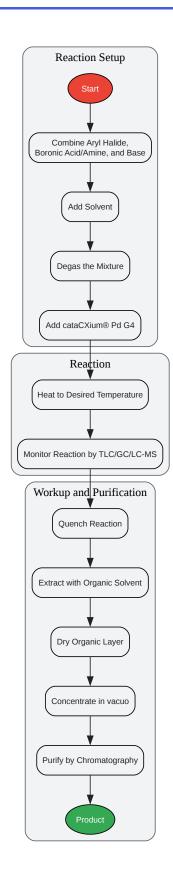
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals. cataCXium® Pd G4 is well-suited for catalyzing the coupling of aryl halides with a wide range of primary and secondary amines.

Experimental Protocols

The following are generalized experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using cataCXium® Pd G4. Researchers should optimize these conditions for their specific substrates.





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References

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